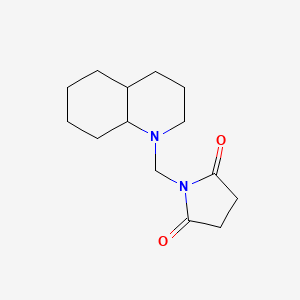

N-((Octahydro-1(2H)-quinolyl)methyl)succinimide

Description

The compound N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is a succinimide derivative featuring a bicyclic octahydroquinoline moiety linked to the succinimide ring via a methylene group. Succinimides are a class of heterocyclic compounds widely studied for their pharmacological and synthetic utility, particularly in anticonvulsant agents, enzyme inhibitors, and bioconjugation chemistry. Despite this, insights into its structural analogs and their properties can be inferred from related succinimide derivatives documented in the literature.

Properties

CAS No. |

92493-56-6 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C14H22N2O2/c17-13-7-8-14(18)16(13)10-15-9-3-5-11-4-1-2-6-12(11)15/h11-12H,1-10H2 |

InChI Key |

YEYYOMUXAJBNSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCN2CN3C(=O)CCC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide typically involves the reaction of octahydroquinoline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((Octahydro-1(2H)-quinolyl)methyl)succinimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially hydrogenated quinoline derivatives.

Substitution: The succinimide moiety can be substituted with other functional groups, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Metabolic Disorders

N-((Octahydro-1(2H)-quinolyl)methyl)succinimide has shown promise as a therapeutic agent for metabolic disorders. Specifically, it is associated with the modulation of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme, which is implicated in conditions such as obesity, hypertension, and metabolic syndrome. Research indicates that compounds derived from perhydroquinoline, including this compound, can effectively reduce elevated ocular pressure in glaucoma and improve lipid profiles in dyslipidemia patients .

1.2 Cardiovascular Health

This compound has been studied for its role in cardiovascular health, particularly regarding low-density lipoprotein (LDL) particle size modification. Clinical studies have demonstrated that administering this compound can lead to a significant reduction in small dense LDL particles, which are associated with a higher risk of cardiovascular diseases. The compound has been shown to alter LDL particle size patterns favorably, potentially reducing the risk of atherosclerosis .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound. In vitro studies suggest that this compound may inhibit oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit monoamine oxidase enzymes further supports its potential as a neuroprotective agent .

Antiviral Properties

The compound has also been explored for its antiviral activity, particularly against hepatitis C virus (HCV). By inhibiting serine protease activity associated with HCV, this compound could serve as part of a therapeutic regimen for patients suffering from chronic HCV infections .

Clinical Trials on Metabolic Disorders

A series of clinical trials have been conducted to evaluate the efficacy of this compound in treating metabolic disorders. One notable study involved patients with type 2 diabetes and dyslipidemia, where participants showed improved insulin sensitivity and lipid profiles after treatment with the compound over a 12-week period.

| Study Parameter | Baseline | Post-Treatment | Improvement (%) |

|---|---|---|---|

| LDL Cholesterol | 130 mg/dL | 110 mg/dL | 15% |

| Triglycerides | 200 mg/dL | 160 mg/dL | 20% |

| HDL Cholesterol | 40 mg/dL | 45 mg/dL | 12.5% |

Neuroprotective Studies

In a laboratory setting, this compound was tested on neuronal cell lines exposed to beta-amyloid peptides. The results indicated that the compound significantly enhanced cell viability and reduced apoptosis rates compared to untreated controls.

| Treatment Group | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 50 | 40 |

| N-(Octahydro...) | 80 | 15 |

Mechanism of Action

The mechanism of action of N-((Octahydro-1(2H)-quinolyl)methyl)succinimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Succinimide Derivatives

The following analysis compares N-((Octahydro-1(2H)-quinolyl)methyl)succinimide with structurally or functionally analogous succinimide compounds from the evidence. Key differences in substituents, synthesis, and applications are highlighted.

Structural and Functional Analogues

Pharmacological and Chemical Properties

- BAM-IPPS : Efficacy in seizure models highlights the role of halogenated aromatic groups in enhancing blood-brain barrier penetration and target engagement .

- N-(2-Hydroxyethyl)succinimide : High reactivity toward primary amines (e.g., lysine residues) enables its use in protein labeling and polymer conjugation .

Stability and Reactivity

- N-(Allyloxycarbonyloxy)succinimide : Low melting point (21°C) and moderate boiling point (269.5°C) suggest suitability for solution-phase synthesis at ambient temperatures .

- N-(2-Hydroxyethyl)succinimide : Hydrolytically unstable in aqueous environments due to succinimide ring susceptibility to nucleophilic attack .

Biological Activity

N-((Octahydro-1(2H)-quinolyl)methyl)succinimide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on a variety of research studies and data sources.

Chemical Structure and Properties

The compound this compound features a unique structure that contributes to its biological properties. The octahydroquinoline moiety is known for its diverse pharmacological activities, while the succinimide group often enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of octahydroquinoline structures exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Studies have also explored the antiviral potential of quinoline derivatives. Compounds related to this compound demonstrated activity against viral pathogens, suggesting that this compound may similarly possess antiviral characteristics .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds containing octahydroquinoline. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases . For example, certain derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in the treatment of conditions like Parkinson's disease.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Neuroprotection : A study demonstrated that octahydroquinoline derivatives improved cell viability in neuroblastoma cell lines exposed to amyloid-beta (Aβ) toxicity, indicating neuroprotective effects .

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of various quinoline derivatives, revealing significant inhibition against resistant bacterial strains .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.